molecular formula C19H15N3O3S B2604593 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid CAS No. 887214-82-6

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid

Cat. No.: B2604593
CAS No.: 887214-82-6
M. Wt: 365.41
InChI Key: SOUBGFCGZMJETK-UHFFFAOYSA-N
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Description

2-{[3-(2-Methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid is a pyrimidoindole derivative characterized by a sulfur-linked acetic acid moiety and a 2-methylphenyl substituent at the 3-position of the heterocyclic core. Its synthesis typically involves coupling reactions between pyrimidoindole precursors and functionalized acetic acid derivatives under basic or catalytic conditions .

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-6-2-5-9-14(11)22-18(25)17-16(21-19(22)26-10-15(23)24)12-7-3-4-8-13(12)20-17/h2-9,20H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUBGFCGZMJETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyrimidoindole system. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Construction of the Pyrimidoindole System: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

    Introduction of the Sulfanyl Group: This step typically involves nucleophilic substitution reactions, where a thiol group is introduced to the indole system.

    Final Acetylation:

Chemical Reactions Analysis

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indole system, using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrimido[5,4-b]indole scaffold is common among analogs, but substitutions at the 3-position (aryl/alkyl groups) and the sulfur-linked side chain (acetic acid/amide derivatives) dictate pharmacological and physicochemical profiles. Key comparisons include:

Compound 3-Position Substituent Side Chain Molecular Weight (g/mol) Key Properties
Target compound 2-Methylphenyl Sulfanylacetic acid ~397 (estimated) Enhanced lipophilicity due to methyl group; potential TLR4 modulation
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (7a) Phenyl Sulfanylacetic acid 357.38 81% synthesis yield; IR: 3251 cm⁻¹ (OH), 1702 cm⁻¹ (C=O); TLR4 activity
2-((3-(Naphthalen-2-yl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (7c) Naphthalen-2-yl Sulfanylacetic acid ~447 (estimated) Increased aromatic bulk; reduced solubility compared to phenyl analogs
N-Cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (48) Phenyl Sulfanylacetamide (cyclohexyl) ~480 (estimated) Amide substitution improves metabolic stability; HRMS-confirmed purity
2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl Sulfanylacetamide (3-methoxyphenyl) 536.715 Electron-withdrawing Cl and OCH3 groups; potential enhanced receptor binding
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate 4-Fluorophenyl Ethyl ester 397.4 Esterification increases membrane permeability; XLogP3: 4.2

Physicochemical and Spectral Properties

  • IR/NMR Trends :
    • Acetic acid derivatives (e.g., 7a) show strong C=O stretches at ~1700 cm⁻¹ and broad OH peaks near 3250 cm⁻¹ .
    • Methyl or methoxy substituents (e.g., target compound) upfield-shift aromatic protons in ¹H NMR due to electron-donating effects .
  • Lipophilicity :
    • The 2-methylphenyl group (target compound) increases logP compared to phenyl (7a) but less than naphthyl (7c) .
    • Trifluoromethoxy groups (e.g., in ) drastically elevate logP (XLogP3 ~4.7) .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (methyl, methoxy) improve membrane permeability but reduce aqueous solubility .
  • Bulky aryl groups (naphthyl) hinder TLR4 binding despite enhancing lipophilicity .

Synthetic Optimization :

  • HATU-mediated amide coupling achieves >90% purity in amide derivatives .
  • Ethyl ester prodrugs (e.g., ) enable efficient cellular uptake, with hydrolysis to active acids in vivo .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų) Melting Point (°C)
Target compound ~3.8 2 100 Not reported
7a 3.5 2 100 288
7c ~4.5 2 100 Not reported
Ethyl ester derivative 4.2 1 78 Not reported
N-(3-Methoxyphenyl)acetamide ~4.1 2 113 Not reported

Biological Activity

The compound 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole moiety linked to a sulfanyl acetic acid group. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S with a molecular weight of approximately 346.41 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.004 mg/mL0.008 mg/mL
Bacillus cereus0.015 mg/mL0.020 mg/mL

These results indicate that the compound has superior antimicrobial efficacy compared to standard antibiotics like ampicillin and streptomycin, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example, one study highlighted the inhibition of growth in A431 vulvar epidermal carcinoma cells with an IC50 value in the micromolar range .

A detailed examination of structure-activity relationships (SAR) revealed that modifications on the pyrimidine ring significantly affect the anticancer activity of these compounds, suggesting that further optimization could enhance their efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented as well. Research indicates that pyrimidoindole derivatives can reduce inflammation markers in vitro and in vivo models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving multiple derivatives showed that those containing the sulfanyl group exhibited enhanced antibacterial activity against both E. coli and S. aureus. The study utilized a series of dilutions to determine MIC and MBC values, confirming the compound's potential as an antibiotic alternative .
  • Anticancer Evaluation : In a recent investigation published in Cancer Letters, modified pyrimidoindole derivatives were tested against several cancer cell lines including breast and lung cancer cells. Results indicated that compounds with specific substitutions on the indole ring exhibited significant cytotoxicity .

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